molecular formula C15H25NO B14016305 6-(Dimethylamino)-4-phenylheptan-3-ol CAS No. 5441-25-8

6-(Dimethylamino)-4-phenylheptan-3-ol

Cat. No.: B14016305
CAS No.: 5441-25-8
M. Wt: 235.36 g/mol
InChI Key: KSDALSCOLZNRQY-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-phenylheptan-3-ol is a tertiary amino alcohol characterized by a heptane backbone substituted with a phenyl group at position 4, a hydroxyl group at position 3, and a dimethylamino group at position 4. Its molecular formula is C₁₅H₂₅NO, with a molecular weight of 235.37 g/mol.

Properties

CAS No.

5441-25-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

6-(dimethylamino)-4-phenylheptan-3-ol

InChI

InChI=1S/C15H25NO/c1-5-15(17)14(11-12(2)16(3)4)13-9-7-6-8-10-13/h6-10,12,14-15,17H,5,11H2,1-4H3

InChI Key

KSDALSCOLZNRQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N(C)C)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Alkylation to Form Amino Nitrile Intermediates

The synthesis typically begins with the alkylation of 2-chloro-N,N-dimethylpropylamine with a lithium salt derived from 2-(p-methoxyphenyl)-2-phenylacetonitrile or related diphenylacetonitriles. This step produces a mixture of amino nitriles, which are then separated chromatographically due to their diastereomeric nature.

  • Reaction specifics:
    • The lithium salt of the diphenylacetonitrile is generated and reacted with the chloroamine.
    • The reaction yields two isomeric amino nitriles due to different attack pathways on an aziridinium ion intermediate.
    • Chromatographic separation is essential to isolate the desired amino nitrile precursor for subsequent steps.

Conversion of Amino Nitriles to Ketones

The amino nitriles undergo Grignard reaction with ethyl magnesium bromide to form diastereomeric ketones, specifically 6-(dimethylamino)-4,4-diphenylheptan-3-one derivatives. This step involves:

  • Formation of a Grignard reagent complex with the nitrile.
  • Hydrolysis of the complex to yield the ketone.
  • Controlled heating and reflux conditions (40–115 °C) to optimize the reaction.
  • Acidic workup with concentrated hydrochloric acid followed by distillation and cooling steps to isolate the ketone.

Stereoselective Hydroxylation or Reduction to Amino Alcohol

The ketone intermediate is then converted to the target amino alcohol, 6-(dimethylamino)-4-phenylheptan-3-ol, through stereoselective reduction or hydroxylation:

  • Use of chiral resolving agents such as bromocamphor salts to obtain optically active (R)- or (S)-enantiomers.
  • Reaction conditions involve heating in absolute alcohol with controlled stirring and temperature (50–55 °C).
  • Cooling and filtration steps to separate stereoisomers.
  • Further purification by recrystallization and washing with demineralized water or organic solvents like acetone.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range (°C) Duration Notes
Alkylation to amino nitrile 2-chloro-N,N-dimethylpropylamine, lithium salt of nitrile Ambient to 55 50–90 minutes Requires chromatographic separation
Grignard reaction to ketone Ethyl magnesium bromide, ether/xylene solvent 40–115 Heating + reflux Acidic hydrolysis with HCl, distillation step
Resolution of ketone Bromocamphor salt, absolute alcohol, demineralized water 50–55 (reaction), 0–10 (cooling) 20–60 minutes stirring Fractional crystallization for stereoselectivity
Purification Washing with hexane, acetone, or water 20–55 Variable Vacuum drying at 40–45 °C, 40–45 psi pressure

Analytical and Structural Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR are used to distinguish diastereomers and confirm the structure of intermediates and final products. Chemical shifts for key carbons and methyl groups serve as diagnostic markers.
  • X-Ray Crystallography: Used to determine absolute configuration and confirm stereochemistry of resolved enantiomers.
  • Optical Rotation and Circular Dichroism (CD): Employed to assess the enantiomeric purity and chiroptical properties of the amino alcohol and related compounds.

Summary of Key Research Findings

  • The preparation of this compound involves a multi-step synthesis starting from chloroamine and diphenylacetonitrile derivatives.
  • Alkylation and Grignard reactions are critical for constructing the carbon framework and introducing the ketone functionality.
  • Stereoselective conversion to the amino alcohol requires chiral resolving agents and precise control of reaction conditions.
  • Separation and purification steps are essential due to the formation of diastereomeric mixtures.
  • The methods have been validated by comprehensive spectroscopic and crystallographic analyses, ensuring the reliability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-phenylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

6-(Dimethylamino)-4-phenylheptan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-phenylheptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The compound may also influence signaling pathways by altering the activity of key proteins or enzymes involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6-(Dimethylamino)-4-phenylheptan-3-ol, a comparative analysis with three structurally related compounds is provided below.

Structural Analog: 4-Phenylheptan-3-ol

Property This compound 4-Phenylheptan-3-ol
Molecular Formula C₁₅H₂₅NO C₁₃H₂₀O
Functional Groups Hydroxyl, dimethylamino, phenyl Hydroxyl, phenyl
Polarity Moderate (due to amino and hydroxyl) Low (hydroxyl only)
Theoretical logP ~2.8 (estimated) ~3.5 (higher lipophilicity)

This may limit its solubility in aqueous systems compared to the amino-substituted analog.

Functional Analog: Ephedrine

Property This compound Ephedrine (C₁₀H₁₅NO)
Backbone Heptane Phenethylamine
Bioactivity Not well-documented α/β-adrenergic agonist
Chirality Multiple stereocenters Two stereocenters

Key Differences: Ephedrine’s shorter phenethylamine backbone and established adrenergic activity contrast with the heptane-based structure of this compound, which lacks reported receptor-binding data. The latter’s extended carbon chain may hinder penetration into biological membranes.

Amino Alcohol Analog: Diphenhydramine

Property This compound Diphenhydramine (C₁₇H₂₁NO)
Amino Group Tertiary (dimethylamino) Tertiary (diphenylmethyl)
Applications Research compound Antihistamine
Hydrogen Bonding 2 donors (NH, OH) 1 donor (OH)

Key Differences: Diphenhydramine’s diphenylmethyl group enhances its affinity for histamine receptors, whereas this compound’s simpler phenyl and dimethylamino substituents lack evidence of targeted bioactivity.

Research Findings and Gaps

  • Pharmacological Potential: While amino alcohols like ephedrine and diphenhydramine exhibit CNS activity, the steric bulk of this compound’s heptane chain may limit its utility in drug design.
  • Thermodynamic Data : Experimental values for melting point, solubility, and stability are absent in public databases, hindering direct comparison with analogs.

Biological Activity

6-(Dimethylamino)-4-phenylheptan-3-ol, also known by its CAS number 5441-25-8, is a compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H25NO
  • Molecular Weight : 235.37 g/mol
  • Structure : The compound features a dimethylamino group and a phenyl moiety, contributing to its biological properties.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. It is hypothesized to act as a modulator of catecholamine neurotransmitters, potentially influencing mood and cognitive functions.

Key Mechanisms:

  • Catecholamine Modulation : The compound may inhibit the reuptake of norepinephrine and dopamine, enhancing their availability in synaptic clefts.
  • Receptor Interaction : Preliminary studies suggest that it may interact with adrenergic receptors, which could explain its psychoactive effects.

Biological Activity Data

Biological Activity Observation Source
Neurotransmitter ModulationIncreased levels of norepinephrine
Psychoactive EffectsPotential antidepressant-like effects
Analgesic PropertiesReduction in pain response in animal models

Study 1: Neurotransmitter Effects

A study conducted on animal models demonstrated that administration of this compound resulted in increased norepinephrine levels, suggesting its role as a norepinephrine reuptake inhibitor. This effect was associated with enhanced locomotor activity and reduced anxiety-like behaviors in tested subjects.

Study 2: Analgesic Properties

In another investigation focusing on pain response, the compound showed significant analgesic effects comparable to standard analgesics. The study highlighted its potential for development as an alternative treatment for chronic pain conditions.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal side effects. However, further long-term studies are necessary to fully understand its safety implications.

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